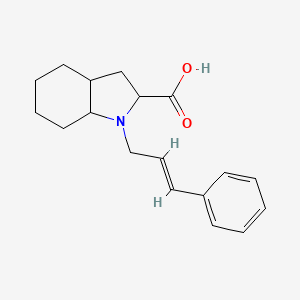

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

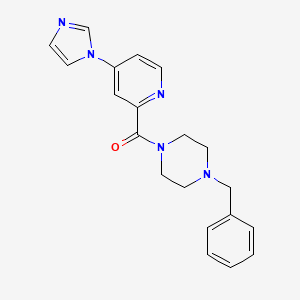

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine amines and has been found to exhibit promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Use in Synthesis of Quinolone Antibacterials The stereoisomers of various 3-(1-aminoethyl)pyrrolidines, which can be derived from compounds like (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, are crucial intermediates in the preparation of quinolone antibacterials (Schroeder et al., 1992).

Formation of Hindered Primary Amines in Pyrrolo- and Pyridoindoles The compound and its analogs have been used in the synthesis of sterically hindered primary amines in pyrrolo- and pyrido[1,2-a]indoles, which are significant in organic synthesis and pharmaceutical research (Jirkovsky et al., 1991).

Drug Delivery System for Brain Targeting Derivatives of (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride have been investigated in the context of drug delivery systems, particularly for targeting anticancer drugs to the brain (El-Sherbeny et al., 2003).

Synthesis and Antioxidant Activities The compound has been used in the synthesis of various derivatives that demonstrate significant antioxidant activities. Such derivatives could be crucial in the development of new antioxidant agents (Rezai et al., 2018).

Anti-Inflammatory Applications Some derivatives of (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride have shown potential as anti-inflammatory agents, with certain compounds exhibiting dual inhibitory activity on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Catalysis in Organic Synthesis The compound and its derivatives have been used in catalytic processes, such as the Z-selective linear dimerization of phenylacetylenes, indicating its potential role in organometallic catalysis (Ge et al., 2009).

Activation Pathways in Reactions with Molybdenum Pentachloride Studies have explored the unusual activation pathways of amines, including (S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, in reactions with molybdenum pentachloride, which is significant in understanding complex chemical reactions (Bartalucci et al., 2017).

Synthesis of Anti-Tumor Agents Derivatives of the compound have been used in the synthesis of benzopyranylamine compounds, which show significant anti-tumor activity against various cancer cell lines (Jurd, 1996).

Src Kinase Inhibitor for Anti-Tumor Activity The compound has been identified as a part of a potent, orally active Src kinase inhibitor with demonstrated activity in human tumor cell lines and animal models of tumor growth (Noronha et al., 2007).

Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines The compound has been used in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, which could be significant in medicinal chemistry (Schmid et al., 2006).

Propiedades

IUPAC Name |

(3S)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPNFOWOSEOSB-IDMXKUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)

![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)

![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)